![molecular formula C21H23FN2O4S B2493651 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921996-88-5](/img/structure/B2493651.png)

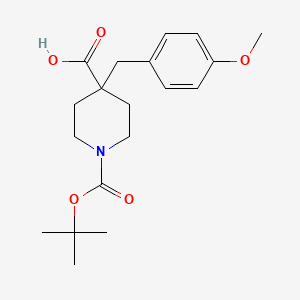

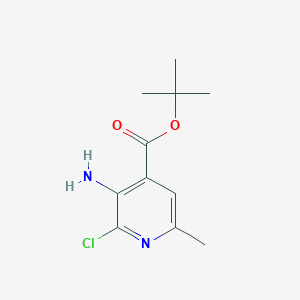

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives often involves multicomponent reactions or specific catalyzed reactions to introduce the cyclic system and functional groups. For instance, novel isocyanide-based one-pot multicomponent syntheses have been employed to construct tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the efficiency of such approaches in generating these complex structures at ambient temperatures with good to excellent yields (Shaabani et al., 2010). Additionally, organocatalytic asymmetric reactions have been developed to create tetrasubstituted C-F stereocenters in related compounds, highlighting the potential for enantioselective synthesis of such molecules (Li, Lin, & Du, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepine core, often with various substituents that influence the molecule's overall geometry and properties. X-ray crystallography has been a crucial technique in determining these structures, revealing details about the atomic arrangement and intermolecular interactions, such as hydrogen bonding patterns (Al-Hourani et al., 2016).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including cycloadditions, allylations, and ring expansions, which are influenced by the presence of functional groups and the structural framework. For example, cycloisomerization reactions catalyzed by Bi(OAc)3 and chiral phosphoric acids have been applied to dibenzo[b,f][1,4]oxazepines, showcasing the synthetic versatility and reactivity of the oxazepine scaffold (Cai et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. Investigations into crystal structures provide insights into the molecular packing, intermolecular forces, and stability of these compounds (Chicha et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are fundamentally influenced by the molecular structure. Studies on the inhibitory activity of similar sulfonamide derivatives against enzymes like cyclooxygenase-2 have elucidated the bioactive potential of these molecules, highlighting the importance of the sulfonamide group and the influence of structural modifications on biological activity (Hashimoto et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Spectroscopic Analysis : Compounds related to the specified chemical structure have been synthesized and analyzed using spectroscopic and X-ray diffraction methods. These compounds are benzimidazole-tethered oxazepine heterocyclic hybrids, synthesized in good yields. The molecular structures, charge distributions, regions of electrophilic and nucleophilic reactivity, and frontier molecular orbitals of these compounds have been comprehensively studied, indicating potential applications in fields where these properties are significant, such as material science and molecular engineering (Almansour et al., 2016).

Crystal Structure Analysis : The asymmetric unit of a compound with a similar chemical structure has been studied, revealing two independent molecules linked by hydrogen bonds, exhibiting different conformations. This suggests the structural versatility and potential for forming complex molecular assemblies, which might be relevant in developing new materials or in drug design (Chicha et al., 2013).

X-ray Powder Diffraction Data : The X-ray powder diffraction pattern for a compound with a closely related structure was analyzed, showing it crystallizes in a specific monoclinic system. Such structural information is vital for the development of pharmaceuticals and advanced materials (Macías et al., 2013).

Biochemical and Pharmacological Studies

Enzyme Inhibition : Sulfonamide derivatives have shown strong inhibition of human carbonic anhydrases, enzymes relevant in many physiological processes. This inhibition suggests potential applications in developing therapeutic agents targeting these enzymes (Sapegin et al., 2018).

DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The results suggest that the sulfonamide derivative plays a significant role in these interactions, indicating potential in developing anticancer therapies (González-Álvarez et al., 2013).

Synthetic Chemistry and Material Science

Synthesis of Polycyclic Compounds : Methods for synthesizing various polycyclic compounds, including benzoxazepine-containing kinase inhibitors, have been developed. These compounds are integral in creating bioactive compounds and could have applications in medicinal chemistry and materials science (Naganathan et al., 2015).

Eco-Friendly Synthesis of Derivatives : An eco-friendly and efficient method has been reported for synthesizing malonamide and benzoxazepine derivatives in aqueous media. Such eco-friendly approaches are crucial for sustainable chemistry practices (Babazadeh et al., 2016).

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4S/c1-5-10-24-17-8-7-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOLLEVWAQRZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)